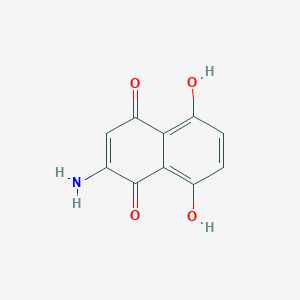![molecular formula C16H19NO4 B14408347 Dimethyl 2-[2-(pyrrolidin-1-yl)phenyl]but-2-enedioate CAS No. 83466-98-2](/img/structure/B14408347.png)
Dimethyl 2-[2-(pyrrolidin-1-yl)phenyl]but-2-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-[2-(pyrrolidin-1-yl)phenyl]but-2-enedioate is a chemical compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to a butenedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[2-(pyrrolidin-1-yl)phenyl]but-2-enedioate typically involves the reaction of pyrrolidine with a phenyl-substituted butenedioate ester. One common method is the Suzuki–Miyaura coupling, which involves the use of palladium catalysts to form carbon-carbon bonds between the pyrrolidine and phenyl groups . The reaction conditions often include the use of boron reagents, such as organotrifluoroborate salts, under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-[2-(pyrrolidin-1-yl)phenyl]but-2-enedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Dimethyl 2-[2-(pyrrolidin-1-yl)phenyl]but-2-enedioate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Dimethyl 2-[2-(pyrrolidin-1-yl)phenyl]but-2-enedioate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action in certain applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and exhibit similar biological activities.
Phenyl-substituted butenedioates: These compounds have comparable chemical properties and reactivity, making them useful in similar applications.
Uniqueness
Dimethyl 2-[2-(pyrrolidin-1-yl)phenyl]but-2-enedioate stands out due to its unique combination of a pyrrolidine ring and a phenyl-substituted butenedioate moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
83466-98-2 |
|---|---|
Formule moléculaire |
C16H19NO4 |
Poids moléculaire |
289.33 g/mol |
Nom IUPAC |
dimethyl 2-(2-pyrrolidin-1-ylphenyl)but-2-enedioate |
InChI |
InChI=1S/C16H19NO4/c1-20-15(18)11-13(16(19)21-2)12-7-3-4-8-14(12)17-9-5-6-10-17/h3-4,7-8,11H,5-6,9-10H2,1-2H3 |
Clé InChI |
XAFFTZPBGHIKPS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=C(C1=CC=CC=C1N2CCCC2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[6-(3,4-Dichlorophenoxy)hexyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14408285.png)
![anti-Tricyclo[7.1.0.0]decane](/img/structure/B14408288.png)
![4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one](/img/structure/B14408291.png)

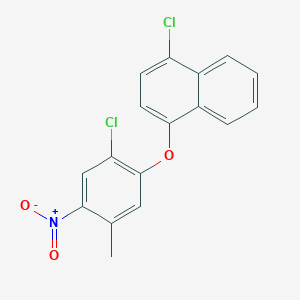
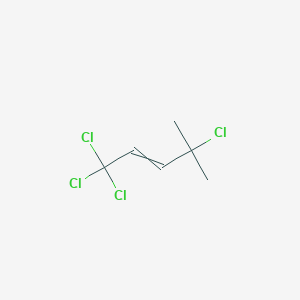
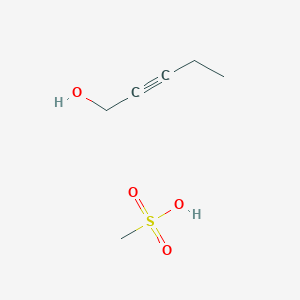
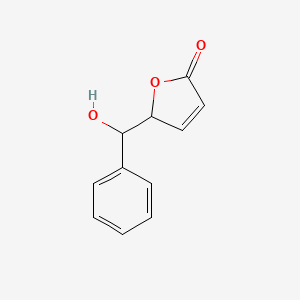
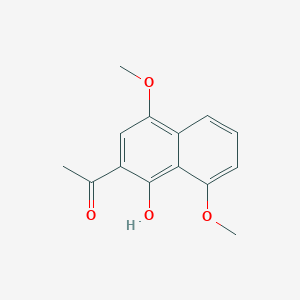
![2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propanoic acid](/img/structure/B14408319.png)

![1-(4-Chlorophenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]methanimine](/img/structure/B14408332.png)
